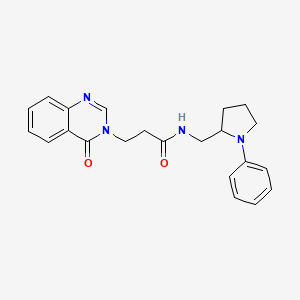

3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-oxoquinazolin-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-21(12-14-25-16-24-20-11-5-4-10-19(20)22(25)28)23-15-18-9-6-13-26(18)17-7-2-1-3-8-17/h1-5,7-8,10-11,16,18H,6,9,12-15H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWZFPDIYCBZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Propanamide Side Chain: The propanamide side chain can be introduced via amide bond formation using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Attachment of the Phenylpyrrolidine Moiety: The phenylpyrrolidine moiety can be attached through nucleophilic substitution reactions, often using a halogenated precursor and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpyrrolidine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the quinazolinone core, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced quinazolinone derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. This may include:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

N-Substituted 2-(4-oxoquinazolin-3(4H)-yl)acetamides

Compounds such as N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) and N-(2-amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4g) () share the quinazolinone core but differ in their amide-linked substituents. These derivatives exhibit:

- Higher melting points (e.g., 242–244°C for 4d vs. 219–221°C for 4g), suggesting that hydroxy and methoxy groups enhance crystallinity compared to amino substituents .

- Variable yields (38% for 4d vs. 83% for 4g ), indicating that electron-donating groups (e.g., methoxy) may improve synthetic efficiency .

- Biological activity : Derivatives like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () demonstrate potent InhA inhibition (IC₅₀ = 0.8 µM), highlighting the importance of halogen and methyl substitutions for target engagement .

Triazinoquinazolinone Derivatives

Compounds such as 6-(1-hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one (10) () incorporate extended hydrophobic chains, enabling their use as nonionic surfactants. These derivatives contrast with the target compound by prioritizing surfactant functionality over enzyme inhibition .

Propanamide-Containing Analogs

N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (1, ZINC72065926)

This compound () shares the propanamide backbone but replaces the quinazolinone with a pyridyl group. It was identified as a hit for acetylcholinesterase inhibition, suggesting that the propanamide linker itself may contribute to binding interactions in neurological targets .

3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[(1S)-1-(pyridin-4-yl)ethyl]propanamide (1DC)

This analog () features a stereospecific pyridinyl-ethyl group instead of the phenylpyrrolidinyl moiety. The (S)-configuration and pyridine ring may enhance solubility or target selectivity compared to the phenylpyrrolidine group in the target compound .

Structural and Functional Data Tables

Table 1: Physicochemical Properties of Selected Quinazolinone Derivatives

Key Research Findings and Contradictions

- Substituent Impact: Halogen and methyl groups on the quinazolinone core correlate with enhanced enzyme inhibition (e.g., InhA), while hydroxy and methoxy groups improve crystallinity .

- Synthetic Efficiency : Microwave irradiation () offers faster reaction times compared to traditional methods but lacks yield data for direct comparison with conventional routes .

- Tautomerism Considerations: The 4(3H)-quinazolinone system exhibits dynamic tautomerism (), which may influence binding modes compared to rigid analogs like triazinoquinazolinones .

Biological Activity

The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

The biological activity of the compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may inhibit tubulin polymerization, similar to other known antitumor agents, which disrupts mitotic spindle formation and leads to apoptosis in cancer cells . Additionally, the compound has shown potential as a modulator of various signaling pathways involved in cell proliferation and survival.

Antiproliferative Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the observed GI50 values (the concentration required to inhibit cell growth by 50%) across different cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.25 |

| MCF-7 (Breast Cancer) | 0.15 |

| HeLa (Cervical Cancer) | 0.30 |

These values indicate that the compound has potent activity against these cancer types, suggesting its potential utility in cancer therapy.

Case Studies

- A549 Cell Line Study : In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that this was associated with increased apoptosis markers such as cleaved caspase-3 and PARP .

- MCF-7 Cell Line Study : Another study assessed the effects on MCF-7 breast cancer cells, where the compound not only reduced cell viability but also altered cell cycle distribution, leading to G2/M phase arrest. This suggests a dual mechanism of action involving both cytotoxicity and cell cycle modulation .

Research Findings

Recent research has expanded on the biological activity of this compound by exploring its effects on various molecular targets:

- Tubulin Binding : The compound was found to bind effectively to tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics essential for mitosis .

- PI3K/Akt Pathway : Investigations into signaling pathways revealed that treatment with the compound led to decreased phosphorylation of Akt, indicating potential interference with the PI3K/Akt pathway, which is frequently dysregulated in cancers .

Q & A

Basic: What are the common synthetic routes for 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with quinazolinone scaffolds. Key steps include:

- Step 1 : Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization using reagents like hydrazine hydrate to generate 4-oxoquinazolin-3(4H)-yl derivatives .

- Step 2 : Functionalization of the quinazolinone core via nucleophilic substitution or amidation. For example, reacting 4-oxoquinazolin-3(4H)-yl derivatives with chloroacetyl chloride or benzoyl chloride in refluxing pyridine or DMF to introduce side chains .

- Step 3 : Coupling with pyrrolidine derivatives. The (1-phenylpyrrolidin-2-yl)methyl group is introduced via reductive amination or Mannich reactions, followed by purification using column chromatography .

Key Considerations : Optimize reaction conditions (solvent, temperature) to avoid side products like over-acylated byproducts .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization involves a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Confirm proton environments and carbon frameworks. For example, quinazolinone carbonyl signals appear at ~170 ppm in 13C NMR, while pyrrolidine methylene protons resonate as multiplets at δ 2.5–3.5 .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at 1700–1725 cm⁻¹ for amides and quinazolinones) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks matching calculated values) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N percentages .

Data Interpretation : Cross-validate spectral data with synthetic intermediates to confirm structural integrity .

Advanced: How can crystallographic tools like SHELX be employed to determine the compound’s structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in DMSO/EtOH mixtures). Use SHELX programs for structure solution:

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to visualize stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing the quinazolinone core) .

Pitfalls : Poor crystal quality or twinning may require data reprocessing or alternative refinement strategies (e.g., using TWINLAW in SHELXL) .

Advanced: What strategies address contradictory data in antiproliferative assay results?

Methodological Answer:

Contradictions in IC50 values (e.g., varying activity against MDA-MB-231 vs. MCF-7 cells) may arise from:

- Assay Conditions : Standardize protocols (e.g., MTT assay incubation time: 48–72 hours; serum concentration: 10% FBS) to minimize variability .

- Compound Stability : Test degradation via HPLC pre/post-assay. Use fresh DMSO stock solutions to avoid solvent-induced aggregation .

- Cellular Uptake : Measure intracellular concentrations via LC-MS to correlate efficacy with bioavailability .

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate target engagement (e.g., HDAC inhibition via Western blot) .

Case Study : Inconsistent results for triazolyl derivatives were resolved by identifying off-target kinase inhibition via phosphoproteomic screening .

Advanced: How to approach enantioselective synthesis of quinazolinone derivatives?

Methodological Answer:

- Catalytic Asymmetric N-Acylation : Use isothiourea catalysts (e.g., HyperBTM) to induce axial chirality in N-(4-oxoquinazolin-3(4H)-yl)amides. Achieve >90% ee via dynamic kinetic resolution .

- Chiral Auxiliaries : Introduce (R)- or (S)-pyrrolidinyl groups via diastereoselective alkylation. Separate diastereomers via chiral HPLC (e.g., Chiralpak IA column) .

- Stereochemical Analysis : Determine enantiopurity via chiral shift reagents in 1H NMR or polarimetry. Confirm absolute configuration by SC-XRD .

Optimization : Screen solvents (e.g., toluene vs. THF) and temperatures to maximize enantioselectivity. For example, –40°C improved ee by 15% in acylation reactions .

Advanced: How to analyze conflicting spectral data during structure elucidation?

Methodological Answer:

- NMR Discrepancies : If proton integrals mismatch predicted ratios, check for dynamic effects (e.g., rotamers in amide bonds). Use variable-temperature NMR to coalesce split signals .

- Mass Anomalies : Unexpected [M+Na]+ adducts or in-source fragmentation can mislead interpretation. Compare ESI-MS with MALDI-TOF data for consistency .

- XRD vs. NMR Conflicts : If crystallographic data suggests planar conformation but NMR shows restricted rotation, consider solvent-dependent polymorphism. Re-crystallize in alternative solvents (e.g., acetonitrile) .

Resolution Example : A reported doublet for NH protons in 13C NMR was later attributed to hydrogen bonding with residual DMSO, confirmed by D2O exchange experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.